Cas no 2418670-99-0 (N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide)

N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2418670-99-0
- N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
- Z2493774019
- EN300-26687353
- N-(1-Cyanocyclopropyl)-4-methyl-5-phenyl-2-thiophenecarboxamide
- N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
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- Inchi: 1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19)
- InChI Key: VPLXKWLNIFOBDE-UHFFFAOYSA-N
- SMILES: C1(C(NC2(C#N)CC2)=O)SC(C2=CC=CC=C2)=C(C)C=1
Computed Properties
- Exact Mass: 282.08268425g/mol
- Monoisotopic Mass: 282.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 463.6±45.0 °C(Predicted)
- pka: 11.40±0.20(Predicted)
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687353-0.05g |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide |
2418670-99-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
N-(1-Cyanocyclopropyl)-4-Methyl-5-Phenylthiophene-2-Carboxamide: A Comprehensive Overview
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CAS No. 2418670-99-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is defined by its core thiophene ring, which is substituted with a methyl group at the 4-position and a phenyl group at the 5-position. The carboxamide functionality is attached to the thiophene ring at the 2-position, and it is further substituted with a 1-cyanocyclopropyl group. This intricate arrangement of functional groups imparts unique properties to the molecule, making it an attractive candidate for drug discovery and development.
The synthesis of N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been extensively studied, with several efficient routes reported in the literature. One common approach involves the coupling of 4-methyl-5-phenylthiophene-2-carboxylic acid with 1-cyanocyclopropanamine using coupling reagents such as HATU or EDC·HCl in the presence of a base like DIPEA. This method provides high yields and excellent purity, making it suitable for large-scale production.
In terms of biological activity, N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has demonstrated significant potential as an inhibitor of various enzymes and receptors. Recent studies have shown that this compound exhibits potent inhibitory effects on specific kinases involved in cancer signaling pathways. For instance, it has been reported to inhibit the activity of PI3K/AKT/mTOR pathway components, which are frequently dysregulated in various types of cancer. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Beyond its anticancer properties, N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has also shown promise in other therapeutic areas. Research has indicated that it can modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide have also been investigated to assess its suitability for clinical applications. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for effective drug delivery. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In conclusion, N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CAS No. 2418670-99-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel therapies for various diseases.
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